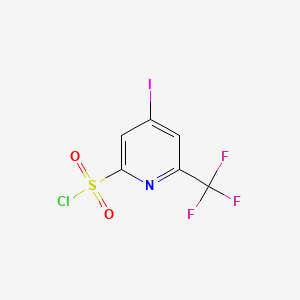

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Description

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a halogenated pyridine derivative characterized by a sulfonyl chloride group at position 2, an iodine substituent at position 4, and a trifluoromethyl group at position 4. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or sulfonamide formation due to its electron-withdrawing substituents and labile sulfonyl chloride moiety.

Properties

Molecular Formula |

C6H2ClF3INO2S |

|---|---|

Molecular Weight |

371.50 g/mol |

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C6H2ClF3INO2S/c7-15(13,14)5-2-3(11)1-4(12-5)6(8,9)10/h1-2H |

InChI Key |

XGCSHUHEGYATNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the iodination of 6-(trifluoromethyl)pyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine and sulfonyl chloride groups can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Agrochemicals: The compound’s derivatives may be used in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

- Structural Differences : Replaces the pyridine ring with a benzene core and substitutes the sulfonyl chloride with a benzoyl chloride group. The trifluoromethyl and chloro groups are positioned meta to each other on the aromatic ring.

- Reactivity: Benzoyl chlorides are typically more electrophilic than sulfonyl chlorides due to resonance stabilization differences, favoring nucleophilic acyl substitution.

- Hazard Data: No hazard or precautionary data are available for this compound, whereas sulfonyl chlorides like the target are generally moisture-sensitive and corrosive .

3-Iodo-5-(trifluoromethyl)pyridin-2-yl Trifluoromethanesulfonate

- Structural Differences : Shares the pyridine core and trifluoromethyl group but replaces the sulfonyl chloride with a triflate (trifluoromethanesulfonate) group. The iodine is at position 3 instead of 3.

- Reactivity : Triflates are superior leaving groups compared to sulfonyl chlorides, making this compound more reactive in nucleophilic aromatic substitution. The iodine’s position (meta vs. para to the trifluoromethyl group) may alter electronic effects in metal-catalyzed reactions.

- Applications : Likely used in Suzuki-Miyaura couplings, whereas the target’s sulfonyl chloride group is tailored for sulfonylation reactions .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Structural Differences : A pyrimidine derivative with chloro and methyl substituents, lacking the iodine and sulfonyl chloride functionalities.

- Reactivity : The carboxylic acid group enables different reactivity (e.g., amide formation), while the chloro group may participate in SNAr reactions. The pyrimidine ring’s smaller conjugated system reduces stability compared to pyridine derivatives.

- Hazard Data : Available SDS indicates 100% purity but lacks detailed hazard classifications, unlike sulfonyl chlorides, which often require stringent handling .

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Functional Group | Reactivity Profile |

|---|---|---|---|---|

| 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride | Pyridine | I (C4), CF₃ (C6) | Sulfonyl chloride | Sulfonylation, cross-coupling |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | Benzene | Cl (C3), CF₃ (C5) | Benzoyl chloride | Acylation, electrophilic substitution |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-yl triflate | Pyridine | I (C3), CF₃ (C5) | Triflate | Nucleophilic substitution, coupling |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Cl (C2), CH₃ (C6), COOH (C4) | Carboxylic acid | Amidation, SNAr reactions |

Research Implications and Data Limitations

- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates in substitution reactions.

- Positional Isomerism : Iodine placement (C3 vs. C4) influences steric and electronic interactions in metal-mediated reactions .

Note: Direct toxicity or stability data for this compound are unavailable; handling precautions should align with protocols for reactive sulfonyl chlorides (e.g., moisture avoidance, use of inert atmospheres).

Biological Activity

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a specialized organofluorine compound with notable potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group, an iodine atom, and a sulfonyl chloride functional group, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFINOS, with a molecular weight of approximately 371.50 g/mol. The structural components contribute significantly to its biological activity:

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

- Sulfonyl Chloride : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes.

- Iodine Atom : Enhances reactivity through halogen bonding interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets. The sulfonyl chloride group can react with nucleophiles in proteins or nucleic acids, leading to covalent modifications that can modulate biological pathways related to inflammation or cancer.

Table 1: Mechanistic Insights

| Functional Group | Role in Biological Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and metabolic stability |

| Sulfonyl Chloride | Forms covalent bonds with nucleophiles |

| Iodine | Participates in halogen bonding interactions |

Biological Applications

Research indicates that this compound has potential applications in drug discovery due to its ability to modulate biological targets effectively. Its interactions have been studied in various contexts:

- Anticancer Activity : The compound's ability to form covalent bonds may inhibit specific proteins involved in tumor progression.

- Anti-inflammatory Properties : By modifying enzymes related to inflammatory responses, it could serve as a therapeutic agent for inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

-

In Vitro Studies : In vitro assays demonstrate that compounds sharing structural similarities exhibit significant activity against various cancer cell lines. For instance, compounds with similar trifluoromethyl and sulfonyl groups have shown IC50 values in the nanomolar range against specific targets .

Compound IC50 (nM) Target Compound A 22 Cancer Cell Line X Compound B 15 Cancer Cell Line Y - In Vivo Studies : Animal models have indicated that modifications similar to those present in this compound can lead to significant reductions in tumor size when administered at appropriate dosages.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of the trifluoromethyl group enhances the compound's potency while maintaining selectivity against non-target cells .

Q & A

Q. How does this compound compare to 6-(trifluoromethyl)pyridine-3-sulfonyl chloride in biological assays?

- Structural-Activity Relationship (SAR) :

- The 4-iodo group in the title compound allows for bioconjugation (e.g., radioiodination for imaging), unlike the 3-sulfonyl isomer.

- Application : Use in targeted drug delivery systems by coupling with biomolecules (e.g., antibodies) via nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.